1-(3-Chlorophenyl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)hexan-2-one is an organic compound characterized by a hexanone backbone with a 3-chlorophenyl substituent
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)hexan-2-one typically involves the reaction of 3-chlorobenzaldehyde with hexan-2-one in the presence of a suitable catalyst. One common method involves the use of a Grignard reagent, where 3-chlorobenzaldehyde reacts with a Grignard reagent derived from hexan-2-one, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(3-chlorophenyl)hexan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(3-Chlorophenyl)hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)hexan-2-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)hexan-2-one: Differing only in the position of the chlorine atom on the phenyl ring, this compound may exhibit different reactivity and biological activity.
1-(3-Fluorophenyl)hexan-2-one: The substitution of chlorine with fluorine can significantly alter the compound’s properties.
1-(3-Bromophenyl)hexan-2-one: Bromine substitution can lead to different chemical and physical properties compared to the chlorine-substituted analog.
Eigenschaften
Molekularformel |
C12H15ClO |
---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
QHTYYYDZCBGYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.